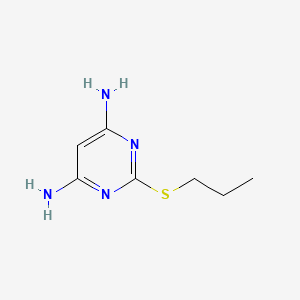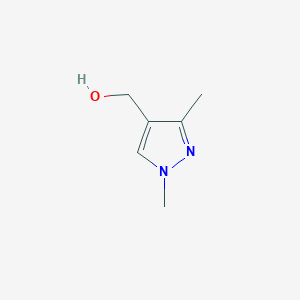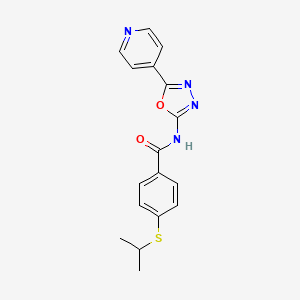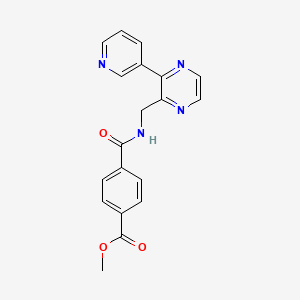![molecular formula C18H22N4O3 B2820306 Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 845801-54-9](/img/structure/B2820306.png)
Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate” is likely to be an organic compound given its composition. It contains functional groups such as amino, methoxyethyl, and carboxylate, which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring (pyrrolo[3,2-b]quinoxaline). The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The compound’s reactivity would likely be influenced by the presence of the amino, methoxyethyl, and carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like amino and carboxylate would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoxaline derivatives, including those related to Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate, have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments. The studies highlight the role of chemical interactions between the inhibitors and the metal surface, suggesting a combination of physisorption and chemisorption mechanisms (Olasunkanmi et al., 2016).
Antituberculosis Activity
Quinoxaline-2-carboxylate 1,4-dioxide derivatives, closely related to the chemical , have been synthesized and evaluated for their antituberculosis activity. These studies have found that certain substituents on the quinoxaline nucleus significantly affect the compounds' efficacy against Mycobacterium tuberculosis. The activity of these compounds depends greatly on the substituents in the carboxylate group, with some derivatives showing promising antitubercular activity, including activity in macrophages (Jaso et al., 2005).
Synthesis and Biological Evaluation of Derivatives
Research has also been conducted on the synthesis of quinoxaline-based derivatives for biological evaluation. These studies involve the synthesis of various quinoline derivatives and their evaluation for antimicrobial and anti-inflammatory properties. The studies highlight the versatility of the quinoxaline core in medicinal chemistry and its potential in the development of new therapeutic agents (Khokra et al., 2015).
Catalysis and Synthetic Applications
Quinoxaline derivatives have been explored in the field of catalysis, particularly in asymmetric hydrogenation of functionalized alkenes. Research in this area demonstrates the utility of quinoxaline-based ligands in synthesizing chiral pharmaceutical ingredients, suggesting a broad application in synthetic organic chemistry (Imamoto et al., 2012).
Drug Discovery and Development
In the pharmaceutical industry, quinoxaline derivatives are being investigated for their potential as drug candidates. They have been studied for their binding affinities to various receptors and have shown a range of intrinsic efficacies. This research points to the potential of quinoxaline derivatives in the development of new drugs for treating various disorders, including neuropsychiatric and neurological disorders (Li et al., 2014).
Propriétés
IUPAC Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-11(2)25-18(23)14-15-17(22(16(14)19)9-10-24-3)21-13-8-6-5-7-12(13)20-15/h5-8,11H,4,9-10,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSQKFLPIIRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butan-2-yl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)
![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2820225.png)
![8-methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2820228.png)
![2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2820229.png)
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)




![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)